
S-(4-Butylphenyl) 4-heptylbenzene-1-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4-Butylphenyl) 4-heptylbenzene-1-carbothioate:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Butylphenyl) 4-heptylbenzene-1-carbothioate typically involves the reaction of 4-butylphenyl thiol with 4-heptylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
S-(4-Butylphenyl) 4-heptylbenzene-1-carbothioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
S-(4-Butylphenyl) 4-heptylbenzene-1-carbothioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of S-(4-Butylphenyl) 4-heptylbenzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The carbothioate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The aromatic rings in the compound may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-(4-Butylphenyl) 4-octylbenzene-1-carbothioate
- S-(4-Butylphenyl) 4-(heptyloxy)benzene-1-carbothioate
- S-(4-Pentylphenyl) 4-heptylbenzene-1-carbothioate
Uniqueness
S-(4-Butylphenyl) 4-heptylbenzene-1-carbothioate is unique due to its specific combination of functional groups and alkyl chains, which confer distinct chemical and physical properties. The length and branching of the alkyl chains can significantly influence the compound’s solubility, reactivity, and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61518-81-8 |
|---|---|
Molekularformel |
C24H32OS |
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
S-(4-butylphenyl) 4-heptylbenzenecarbothioate |
InChI |
InChI=1S/C24H32OS/c1-3-5-7-8-9-11-21-12-16-22(17-13-21)24(25)26-23-18-14-20(15-19-23)10-6-4-2/h12-19H,3-11H2,1-2H3 |
InChI-Schlüssel |
XHNQBFVSAMUDQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



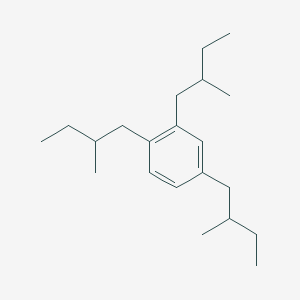
![1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy-](/img/structure/B14586304.png)
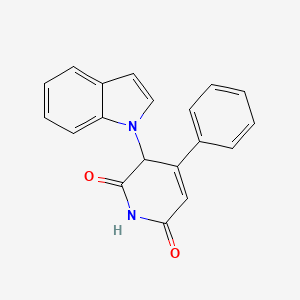
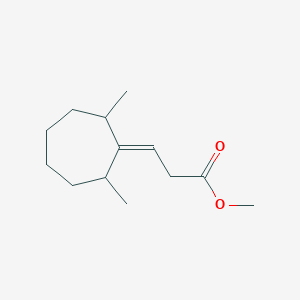

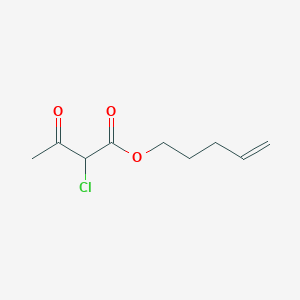
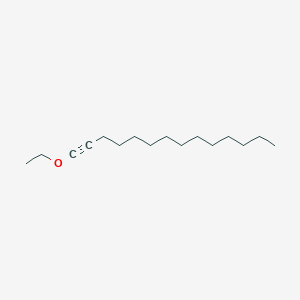

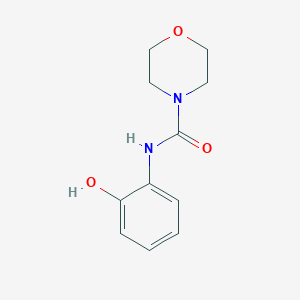
![{[(4,6-Dichloro-1,3,5-triazin-2-yl)methyl]carbamoyl}sulfamic acid](/img/structure/B14586345.png)
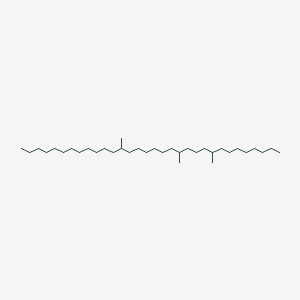
![Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl-](/img/structure/B14586354.png)

